Cas no 76843-23-7 (Przewaquinone A)

Przewaquinone A structure
Productnaam:Przewaquinone A
Przewaquinone A Chemische en fysische eigenschappen
Naam en identificatie
-
- Przewaquinone A
- Phenanthro[1,2-b]furan-10,11-dione,6,7,8,9- tetrahydro-1-(hydroxymethyl)-6,6-dimethyl-
- 6,7,8,9-Tetrahydro-1-(hydroxymethyl)-6,6-dimethylphenanthro[1,2-b]furan-10,11-dione
- [ "" ]
- CHEMBL578036
- 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione #
- BDA84323
- 1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
- CEHVTERMWMYLCP-UHFFFAOYSA-N
- DTXSID101345818
- BDBM50604718
- AKOS032949025
- MS-24511
- Phenanthrol[1,2-b]furan-10,11-dione, 6,7,8,9-tetrahydro-1-(hydroxymethyl)-6,6-dimethyl-
- 76843-23-7
- 1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
- SCHEMBL16152272
- Pr1-(Hydroxymethyl)-6,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
- E80820
- DA-77183
- 1-(hydroxymethyl)-6,6-dimethyl-8,9-dihydro-7H-naphtho(1,2-g)(1)benzofuran-10,11-dione
-
- Inchi: InChI=1S/C19H18O4/c1-19(2)7-3-4-11-13(19)6-5-12-15(11)17(22)16(21)14-10(8-20)9-23-18(12)14/h5-6,9,20H,3-4,7-8H2,1-2H3
- InChI-sleutel: CEHVTERMWMYLCP-UHFFFAOYSA-N
- LACHT: CC1(C)CCCC2=C3C(=CC=C21)C4=C(C(=CO4)CO)C(=O)C3=O
Berekende eigenschappen
- Exacte massa: 310.12100
- Monoisotopische massa: 310.12050905g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 1
- Complexiteit: 526
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.1
- Topologisch pooloppervlak: 67.5Ų
Experimentele eigenschappen
- Kleur/vorm: Red powder
- Dichtheid: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: 171-173 ºC
- Kookpunt: 430.4±40.0 °C at 760 mmHg
- Vlampunt: 214.1±27.3 °C
- Oplosbaarheid: Almost insoluble (0.03 g/l) (25 º C),
- PSA: 67.51000
- LogboekP: 3.43180
- Dampfdruk: 0.0±1.1 mmHg at 25°C
Przewaquinone A Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
Przewaquinone A Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P69020-5mg |
Przewaquinone A |
76843-23-7 | 5mg |
¥4498.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2113-5 mg |
Przewaquinone A |
76843-23-7 | 5mg |
¥4861.00 | 2022-04-26 | ||
ChemFaces | CFN92022-5mg |
Przewaquinone A |
76843-23-7 | >=98% | 5mg |
$338 | 2023-09-19 | |
A2B Chem LLC | AH57147-5mg |
Przewaquinone A |
76843-23-7 | 98% | 5mg |
$284.00 | 2024-04-19 | |
TargetMol Chemicals | TN2113-1 mL * 10 mM (in DMSO) |
Przewaquinone A |
76843-23-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 14600 | 2023-09-15 | |
TargetMol Chemicals | TN2113-5mg |
Przewaquinone A |
76843-23-7 | 5mg |
¥ 11980 | 2024-07-19 | ||
A2B Chem LLC | AH57147-10mg |
Przewaquinone A |
76843-23-7 | 98% | 10mg |
$724.00 | 2023-12-30 | |
TargetMol Chemicals | TN2113-1 ml * 10 mm |
Przewaquinone A |
76843-23-7 | 1 ml * 10 mm |
¥ 14600 | 2024-07-19 | ||
1PlusChem | 1P00G8U3-1mg |
Przewaquinone A |
76843-23-7 | 98% | 1mg |
$700.00 | 2024-04-21 | |
Aaron | AR00G92F-1mg |
Przewaquinone A |
76843-23-7 | 98% | 1mg |
$131.00 | 2025-02-11 |
Przewaquinone A Gerelateerde literatuur
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
Gerelateerde categorieën
- Oplosmiddelen en organische chemicaliën organische verbindingEN Heterocyclische verbindingen
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Tanshinones, isotanshinones en afgeleiden
- Oplosmiddelen en organische chemicaliën organische verbindingEN Vetten en vetachtige moleculen Prenollipiden Diterpenoids Tanshinones, isotanshinones en afgeleiden
76843-23-7 (Przewaquinone A) Gerelateerde producten
- 96839-29-1(przewaquinone C)
- 189290-30-0(Tanshinol B)
- 1261965-09-6(5-Chloro-2',5'-difluoro-[1,1'-biphenyl]-3-carboxylic acid)
- 2172570-88-4(5-fluoro-3-methylimidazo1,2-apyridine)
- 2580216-62-0(3-(aminomethyl)-1-benzothiophene-2-carboxylic acid hydrochloride)
- 1253261-36-7(4-Nitro-1,3-benzenedimethanol)
- 807368-70-3(Ethyl 2,2-Difluoro-2-(4-fluorophenoxy)acetate)
- 1040657-02-0(N-(3,4-dimethylphenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide)
- 2229315-72-2(tert-butyl N-5-(2-amino-1,1-difluoroethyl)-2-hydroxy-3-methoxyphenylcarbamate)
- 1805273-36-2(2-Chloro-4-(difluoromethyl)pyridine-3-methanol)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:76843-23-7)Przewaquinone A

Zuiverheid:99%
Hoeveelheid:5mg
Prijs ($):327.0